3,5-Diiodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid
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Overview
Description
Preparation Methods
The synthesis of 3,5-Diiodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Coupling: The final coupling of the 3-methyl-4-nitrobenzoyl group with the previously synthesized intermediate.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
Chemical Reactions Analysis
3,5-Diiodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The carbamothioyl group can be hydrolyzed to form the corresponding carboxylic acid and thiourea.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles such as sodium hydroxide, and acidic or basic hydrolysis conditions. Major products formed from these reactions include amino derivatives, substituted benzoic acids, and hydrolyzed products.
Scientific Research Applications
3,5-Diiodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce iodine and nitro groups into aromatic compounds.
Biology: Studied for its potential as an antimicrobial agent due to the presence of iodine and nitro groups.
Medicine: Investigated for its potential use in radiopharmaceuticals for imaging and therapeutic purposes.
Industry: Used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,5-Diiodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The iodine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to specific targets .
Comparison with Similar Compounds
Similar compounds to 3,5-Diiodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid include:
3,5-Diiodo-2-hydroxybenzoic acid: Lacks the nitro and carbamothioyl groups, making it less versatile in chemical reactions.
3,5-Dinitrobenzoic acid: Lacks the iodine and carbamothioyl groups, limiting its applications in radiopharmaceuticals.
2-[(4-chloro-3-nitrobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid: Contains a chloro group instead of a methyl group, which may alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of iodine, nitro, and carbamothioyl groups, providing a versatile platform for various chemical reactions and applications.
Properties
CAS No. |
530138-35-3 |
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Molecular Formula |
C16H11I2N3O5S |
Molecular Weight |
611.2 g/mol |
IUPAC Name |
3,5-diiodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H11I2N3O5S/c1-7-4-8(2-3-12(7)21(25)26)14(22)20-16(27)19-13-10(15(23)24)5-9(17)6-11(13)18/h2-6H,1H3,(H,23,24)(H2,19,20,22,27) |
InChI Key |
TUAXSKKKZMWZCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2I)I)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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